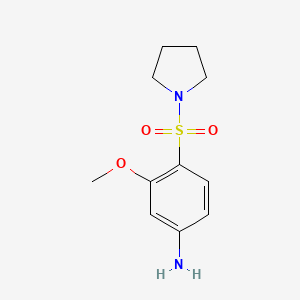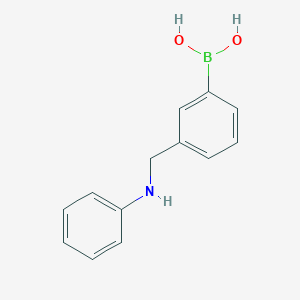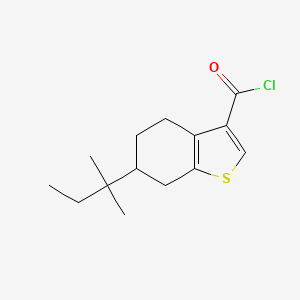
4-Chloro-2,6-dicyclopropylpyrimidine
Vue d'ensemble
Description
4-Chloro-2,6-dicyclopropylpyrimidine is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Applications De Recherche Scientifique
Activités antifongiques
L'une des applications importantes du 4-Chloro-2,6-dicyclopropylpyrimidine réside dans la synthèse de nouveaux dérivés de la pyrimidine présentant des activités antifongiques . Ces composés ont été évalués in vitro contre quatorze champignons phytopathogènes, et les résultats ont indiqué que la plupart des composés synthétisés possédaient des activités fongicides . Certains d'entre eux étaient même plus puissants que les fongicides de référence .
Synthèse de dérivés de la pyrimidine
Le this compound est utilisé dans la synthèse de nouveaux dérivés de la pyrimidine . Ces dérivés ont suscité un grand intérêt en raison de leurs diverses activités biologiques . Par exemple, une série de dérivés de la 4-hydrazinopyrimidine présentant une activité antimicrobienne in vitro a été synthétisée .
Développement de nouveaux fongicides
Encouragés par les nombreuses activités pharmacologiques des dérivés de la pyrimidine, les chercheurs ont été incités à développer de nouveaux fongicides à base de pyrimidine . Trois séries de nouveaux dérivés de la pyrimidine ont été conçues et synthétisées . Les voies de synthèse impliquaient l'utilisation de this compound .
Études de chimiosélectivité orthogonale
Le this compound a été utilisé dans des études explorant la chimiosélectivité orthogonale de la 2,4,6-Trichloro-1,3,5-Triazine (TCT) en tant que linker trifonctionnel avec différents nucléophiles . L'ordre préférentiel d'incorporation des différents nucléophiles a été étudié à la fois expérimentalement et théoriquement .
Synthèse régiosélective
Le this compound a été utilisé dans la synthèse régiosélective de nouveaux dérivés de la pyrimidine . L'attaque nucléophile sur les pyrimidines à l'aide de la N-méthylpipérazine s'est avérée hautement régiosélective, favorisant la formation de produits substitués en C-4 .
Synthèse d'hybrides diarylpyrimidine et dihydrobenzyloxopyrimidine
Des hybrides diarylpyrimidine et dihydrobenzyloxopyrimidine, qui présentent une activité anti-VIH-1 élevée et à large spectre à la fois dans les tests cellulaires et enzymatiques, ont été rapportés . La synthèse de ces hybrides impliquait l'utilisation de this compound .
Analyse Biochimique
Biochemical Properties
4-Chloro-2,6-dicyclopropylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where this compound binds to the active sites of enzymes, preventing their normal function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in apoptosis and cell cycle regulation. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes, inhibiting their activity. This inhibition leads to downstream effects on cellular processes, including alterations in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on enzymes. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert mild inhibitory effects on enzymes and cellular processes. At higher doses, this compound can cause significant toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites. The interactions between this compound and metabolic enzymes are primarily inhibitory, resulting in altered metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells are critical factors that determine its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence the localization of this compound, thereby affecting its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-chloro-2,6-dicyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWQUYSMZJCDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159820-61-7 | |
| Record name | 4-chloro-2,6-dicyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)

![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)








